molecular formula C15H18O2 B14029236 6,9-Dimethyl-3-methylidene-3a,4,5,7,9a,9b-hexahydroazuleno[4,5-b]furan-2-one

6,9-Dimethyl-3-methylidene-3a,4,5,7,9a,9b-hexahydroazuleno[4,5-b]furan-2-one

Cat. No.: B14029236
M. Wt: 230.30 g/mol
InChI Key: AVLOGKPJWQCTLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,9-Dimethyl-3-methylidene-3a,4,5,7,9a,9b-hexahydroazuleno[4,5-b]furan-2-one, also known as Micheliolide, is a naturally occurring sesquiterpene lactone. This compound is characterized by its complex molecular structure, which includes a furan ring fused to an azulene system. Micheliolide has garnered significant interest due to its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Micheliolide typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a precursor molecule to form the azulene-furan core, followed by functional group modifications to introduce the methylidene and dimethyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and functionalization processes .

Industrial Production Methods

Industrial production of Micheliolide may involve the extraction of the compound from natural sources, such as plants belonging to the Michelia genus. Alternatively, large-scale chemical synthesis can be employed, utilizing optimized reaction conditions and scalable processes to ensure high yield and purity. The choice of method depends on the availability of natural sources and the demand for the compound .

Chemical Reactions Analysis

Types of Reactions

Micheliolide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce saturated analogs of Micheliolide .

Scientific Research Applications

Micheliolide has a wide range of scientific research applications:

Mechanism of Action

Micheliolide exerts its effects through multiple molecular targets and pathways. One key mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating inflammation and immune responses. By inhibiting NF-κB activation, Micheliolide can reduce the expression of pro-inflammatory cytokines and other mediators, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Micheliolide is unique due to its specific molecular structure, which confers distinct biological activities. Its ability to inhibit the NF-κB pathway sets it apart from other similar compounds, making it a valuable candidate for therapeutic development .

Properties

IUPAC Name

6,9-dimethyl-3-methylidene-3a,4,5,7,9a,9b-hexahydroazuleno[4,5-b]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2/c1-8-4-7-12-10(3)15(16)17-14(12)13-9(2)5-6-11(8)13/h5,12-14H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLOGKPJWQCTLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC=C(C2C3C(CC1)C(=C)C(=O)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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